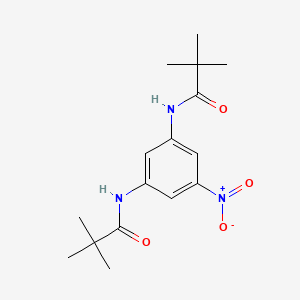
N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide, also known as BZMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. In material science, N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide has been used as a building block for the synthesis of novel polymers with improved mechanical and thermal properties. In environmental science, N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide has been studied for its potential use as a corrosion inhibitor and as a photocatalyst for the degradation of organic pollutants.
Mecanismo De Acción
The mechanism of action of N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which may contribute to its antitumor activity. N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit the growth of bacteria and fungi. In material science, N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide has been shown to improve the mechanical and thermal properties of polymers. In environmental science, N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide has been shown to inhibit corrosion and degrade organic pollutants under UV irradiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide is its versatility, as it can be used in a variety of applications. Additionally, N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide is its potential toxicity, which requires careful handling and disposal. Additionally, the mechanism of action of N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide and to optimize its antitumor, antimicrobial, and anti-inflammatory activities. In material science, further studies are needed to explore the use of N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide as a building block for the synthesis of novel materials with improved properties. In environmental science, further studies are needed to optimize the use of N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide as a corrosion inhibitor and photocatalyst for the degradation of organic pollutants. Overall, N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide has significant potential for a wide range of applications, and further research is needed to fully explore its capabilities.
In conclusion, N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide, or N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide, is a versatile chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and environmental science. N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide can be synthesized through a multi-step process and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully explore the potential of N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide for a wide range of applications.
Métodos De Síntesis
N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 2-methylphenol with 2-bromoacetic acid, followed by the condensation of the resulting product with 2-aminobenzothiazole. The final product is obtained through purification and crystallization steps.
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-6-2-4-8-13(11)20-10-15(19)18-16-17-12-7-3-5-9-14(12)21-16/h2-9H,10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZZERBAADQLGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,4-dimethyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5716832.png)

![4-(2-furyl)-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5716838.png)
![3-cyclopentyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5716842.png)
![1-{[(4-methylphenyl)thio]methyl}-2-nitrobenzene](/img/structure/B5716846.png)
![N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide](/img/structure/B5716854.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5716862.png)
![diethyl 3-methyl-5-[(2-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5716873.png)




![{4-[(3,4-dichlorobenzoyl)amino]phenyl}acetic acid](/img/structure/B5716922.png)
